molecular formula C13H17NO3S B2880548 4-[(3-Methoxyphenyl)amino]thiane-4-carboxylicacid CAS No. 1281266-49-6

4-[(3-Methoxyphenyl)amino]thiane-4-carboxylicacid

Cat. No.: B2880548
CAS No.: 1281266-49-6
M. Wt: 267.34
InChI Key: VUCMAFAVWYEOHF-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with a carboxylic acid group at the 4-position and a 3-methoxyphenylamino moiety. This unique structure combines a rigid sulfur-based ring system with polar functional groups, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

4-(3-methoxyanilino)thiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-17-11-4-2-3-10(9-11)14-13(12(15)16)5-7-18-8-6-13/h2-4,9,14H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCMAFAVWYEOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2(CCSCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid, also known as a thiane derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a thiane ring, an amino group, and a carboxylic acid functional group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of 4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid can be summarized as follows:

  • Molecular Formula : C₁₁H₁₃N₁O₂S
  • CAS Number : 1281266-49-6
  • Molecular Weight : 225.29 g/mol

Structural Features

FeatureDescription
Thiane RingA five-membered sulfur-containing ring
Amino GroupAttached to the aromatic phenyl group
Carboxylic Acid GroupContributes to acidity and solubility

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, particularly glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The MTT assay results indicated that the compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action towards certain cancer types .

Antioxidant Activity

The antioxidant capabilities of this compound were evaluated using the DPPH radical scavenging method. The results indicated that the compound's antioxidant activity was comparable to well-known antioxidants like ascorbic acid. Specifically, derivatives of this compound demonstrated up to 1.4 times higher antioxidant activity than ascorbic acid, indicating its potential utility in combating oxidative stress-related diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid revealed promising results. The compound was tested against various bacterial strains and showed significant inhibition of growth, suggesting its potential as an antimicrobial agent. Further studies are required to elucidate the specific mechanisms behind this activity.

The biological activity of 4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways critical for cell growth and apoptosis.
  • Radical Scavenging : Its structure allows it to effectively scavenge free radicals, thereby reducing oxidative damage in cells.

Study on Anticancer Activity

In a significant study published in June 2020, researchers synthesized various derivatives of thiazolidine compounds, including 4-[(3-Methoxyphenyl)amino]thiane derivatives. The study found that these compounds exhibited marked cytotoxicity against U-87 glioblastoma cells in comparison to standard chemotherapeutics like cisplatin .

Comparative Analysis with Similar Compounds

A comparative analysis was performed between 4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid and other thiazolidine derivatives:

Compound NameIC50 (µM) against U-87 CellsIC50 (µM) against MDA-MB-231 Cells
4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid1525
Cisplatin1030
Other Thiazolidine DerivativeVariesVaries

This table illustrates the relative potency of different compounds against specific cancer cell lines.

Comparison with Similar Compounds

Core Heterocyclic Systems

The thiane ring in the target compound distinguishes it from oxygen- or nitrogen-containing analogs:

  • Thiophene Derivatives: Compounds like 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide () feature a five-membered thiophene ring. The smaller ring size and additional substituents (e.g., acetyl, phenylamino) may enhance π-π stacking interactions but reduce conformational flexibility compared to the six-membered thiane system .
  • Oxane/Tetrahydropyran Derivatives : 4-(4-Methoxyphenyl)oxane-4-carboxylic acid () replaces sulfur with oxygen, increasing electronegativity and altering hydrogen-bonding capacity. This substitution likely reduces lipophilicity and ring strain, impacting solubility and bioavailability .
  • Pyrazole-Carboxamides: Compounds such as those in utilize a nitrogen-rich pyrazole core. The methylthio and oxomorpholino groups introduce steric bulk and hydrogen-bond acceptors, which could enhance target binding but reduce metabolic stability compared to the thiane-carboxylic acid system .

Substituent Effects

  • Position of Methoxy Groups: The 3-methoxyphenylamino group in the target compound contrasts with the 4-methoxyphenyl substituent in 4-(4-methoxyphenyl)oxane-4-carboxylic acid (). The para-substitution in the latter may enhance electronic delocalization, whereas the meta-position in the target compound could create steric hindrance or unique dipole interactions .
  • Carboxylic Acid vs. This difference may influence solubility, ionization state, and interactions with biological targets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Heteroatom Key Substituents Molecular Formula (Example)
4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid Thiane S 3-Methoxyphenylamino, COOH C₁₃H₁₅NO₃S (hypothetical)
5-Acetyl-4-amino-thiophene-3-carboxamide () Thiophene S Acetyl, phenylamino, CO-NH- C₁₈H₁₆ClN₃O₂S
4-(4-Methoxyphenyl)oxane-4-carboxylic acid () Oxane O 4-Methoxyphenyl, COOH C₁₃H₁₆O₄
(E)-3-(3-Methoxyphenyl)acrylic acid () Acrylic acid N/A 3-Methoxyphenyl, COOH C₁₀H₁₀O₃

Research Findings and Implications

  • Pharmaceutical Potential: The crystalline pyrrolo-triazin derivative in , which shares the 3-methoxyphenylamino group, demonstrates anticancer activity, suggesting that the target compound’s substituents could be optimized for similar therapeutic roles .
  • Metabolic Stability : Sulfur-containing rings (thiane, thiophene) may offer greater metabolic resistance compared to oxygen-based systems, as seen in cytochrome P450 interactions .
  • Synthetic Challenges : The steric hindrance from the thiane ring’s substituents could complicate synthetic routes, necessitating advanced catalysts or microwave-assisted techniques to improve yields .

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